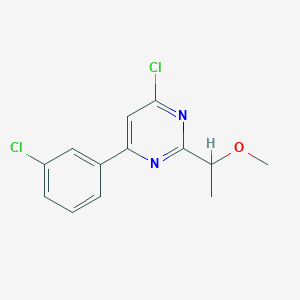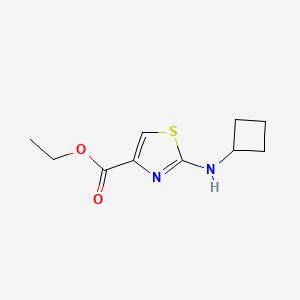
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, chloroacetone, and guanidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the pyrimidine ring.
Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine
- 4-Chloro-6-(3-chlorophenyl)-2-ethylpyrimidine
- 4-Chloro-6-(3-chlorophenyl)-2-(1-hydroxyethyl)pyrimidine
Uniqueness
4-Chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of the 1-methoxyethyl group, which may impart specific chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets compared to similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis, chemical reactivity, and unique properties make it an interesting subject for scientific research and industrial applications. Further studies are needed to fully understand its potential and mechanism of action.
属性
分子式 |
C13H12Cl2N2O |
|---|---|
分子量 |
283.15 g/mol |
IUPAC 名称 |
4-chloro-6-(3-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-4-3-5-10(14)6-9/h3-8H,1-2H3 |
InChI 键 |
LQQRDUHOUPHTOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)



